molecular formula C36H58N2O5S B13913911 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

Cat. No.: B13913911
M. Wt: 630.9 g/mol
InChI Key: SJKLCUGQVVYDCX-YNNXSQSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a benzenesulfonamide derivative featuring a 4-(1,1-dimethylethyl) substituent on the benzene ring and a urea-linked 24-norcholan moiety. This norcholan group, a modified steroid backbone with ethyl, hydroxy, and hydroxylated positions, introduces steroidal interactions to the sulfonamide scaffold. Benzenesulfonamides are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase, JAK2) and herbicidal activity .

Properties

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea

InChI

InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1

InChI Key

SJKLCUGQVVYDCX-YNNXSQSESA-N

Isomeric SMILES

CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzenesulfonamide derivatives bearing bulky substituents and steroidal fragments typically follows a multi-step approach involving:

  • Step 1: Preparation of the sulfonyl chloride intermediate
    Starting from the corresponding benzenesulfonic acid or benzenesulfonamide precursor, the sulfonyl chloride is generated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Step 2: Formation of the sulfonamide core
    The sulfonyl chloride intermediate is reacted with an amine bearing the desired substituents (e.g., tert-butylamine or a protected steroidal amine derivative) to form the sulfonamide linkage.

  • Step 3: Introduction of the urea or carbamoyl group
    The N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl] moiety is introduced by coupling the steroidal amine with an isocyanate or carbamoyl chloride derivative, forming the urea linkage.

  • Step 4: Final functional group modifications and purification
    Hydroxyl groups on the steroidal ring may be protected/deprotected as needed, and the final compound is purified by chromatographic methods.

Detailed Synthetic Route Example

Based on the structural analog BM-573 and related sulfonylurea compounds, a plausible synthetic route is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonyl chloride formation Benzenesulfonic acid derivative + SOCl₂, reflux Benzenesulfonyl chloride intermediate
2 Sulfonamide formation Sulfonyl chloride + 4-methyl aniline, base (e.g., triethylamine), solvent (e.g., dichloromethane) N-(4-methylphenyl)benzenesulfonamide
3 Urea linkage formation Sulfonamide + tert-butyl isocyanate or carbamoyl chloride, mild heating Formation of sulfonylurea with tert-butyl group
4 Steroidal amine coupling Steroidal amine derivative + activated sulfonylurea intermediate, coupling agents (e.g., EDC, HOBt) Attachment of steroidal moiety via carbamoyl linkage
5 Purification Chromatography (e.g., silica gel column) Pure target compound

This synthetic approach is supported by patent literature describing similar sulfonamide-sulfonylurea compounds with steroidal substitutions.

Key Considerations in Synthesis

  • Steric hindrance : The bulky tert-butyl group and steroidal moiety require careful control of reaction conditions to avoid side reactions or incomplete coupling.

  • Protection/deprotection steps : Hydroxyl groups on the steroid may need protection to prevent unwanted reactions during coupling.

  • Purification challenges : Due to the compound's complexity and polarity (topological polar surface area of 142 Ų), high-performance liquid chromatography (HPLC) or preparative chromatography is often necessary.

  • Yield optimization : Reaction times, temperature, and stoichiometry must be optimized to maximize yield and purity.

Research Findings and Data

Patent and Literature Data

  • The compound BM-573 and its analogs have been patented for pharmaceutical applications, indicating established synthetic routes involving sulfonyl chloride intermediates and sulfonylurea formation.

  • Experimental data from PubChem and related databases confirm the molecular structure and physicochemical properties consistent with the described synthetic approach.

Analytical Characterization

Typical analytical methods used to confirm the structure and purity include:

Method Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H, ¹³C NMR)
Mass Spectrometry (MS) Molecular weight confirmation
Infrared Spectroscopy (IR) Functional group identification
High-Performance Liquid Chromatography (HPLC) Purity assessment and isolation

Summary Table of Preparation Methods

Preparation Stage Description Typical Reagents/Conditions Challenges/Notes
Sulfonyl chloride formation Conversion of sulfonic acid to sulfonyl chloride Thionyl chloride (SOCl₂), reflux Moisture sensitive, requires dry conditions
Sulfonamide formation Reaction with aniline derivative 4-Methylaniline, base, inert solvent Steric hindrance from substituents
Urea linkage formation Coupling with isocyanate or carbamoyl chloride tert-Butyl isocyanate, mild heating Control of reaction to avoid side products
Steroidal amine coupling Attachment of steroidal moiety via urea linkage Coupling agents (EDC, HOBt), protected steroidal amine Protection/deprotection steps necessary
Purification Isolation of pure compound Chromatography (silica gel, HPLC) Complex polarity requires optimized methods

- PubChem Compound Summary for CID 5312142, Benzenesulfonamide derivatives, including BM-573, accessed April 2025.

  • WIPO PATENTSCOPE, patent documents related to sulfonylurea compounds with steroidal moieties, accessed April 2025.

Chemical Reactions Analysis

EDP-305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of EDP-305 that retain its farnesoid X receptor agonist activity .

Scientific Research Applications

EDP-305 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of farnesoid X receptor agonists. In biology, it helps in understanding the role of farnesoid X receptor in regulating metabolic pathways. In medicine, EDP-305 is being investigated for its potential to treat non-alcoholic steatohepatitis and other liver diseases. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

EDP-305 exerts its effects by selectively activating the farnesoid X receptor. This activation leads to the regulation of key enzymes and transporters involved in bile acid metabolism, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the small heterodimer partner, fibroblast growth factor 19, and cholesterol 7 alpha-hydroxylase .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Benzenesulfonamide Derivatives
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Rf Value Biological Activity Source
Target Compound 4-tert-butyl + norcholan ~650 (estimated) N/A N/A N/A Hypothesized steroid-like -
4-(tert-Butyl)-N-(xanthen-3-yl)benzenesulfonamide (9k) 4-tert-butyl 432.54 205–208 67 0.43 Phosphoglycolylating agent
N-(xanthen-3-yl)-4-methylbenzenesulfonamide (9j) 4-methyl 390.43 218–220 80 0.35 Phosphoglycolylating agent
TG101209 (JAK2 Inhibitor) 3-pyrimidine + tert-butyl 510.62 N/A >98% purity N/A JAK2/Flt3/RET inhibition
Triasulfuron (Herbicide) 2-chloroethoxy + triazine 401.83 N/A N/A N/A Acetolactate synthase inhibition

Key Observations :

  • Lipophilicity : The tert-butyl group in compound 9k increases molecular weight (432.54 vs. 390.43 for 9j) and melting point (205–208°C vs. 218–220°C), suggesting enhanced crystalline packing despite higher lipophilicity .
  • Biological Activity: The norcholan moiety in the target compound distinguishes it from phosphoglycolylating agents (e.g., 9k) and kinase inhibitors (e.g., TG101209). Steroidal modifications may target nuclear receptors (e.g., glucocorticoid, estrogen) or transporters, unlike the enzymatic targets of analogues .

Pharmacological Potential vs. Known Analogues

  • TG101209: A JAK2 inhibitor with a tert-butyl group and pyrimidine substituent, TG101209 demonstrates nanomolar potency. The target compound’s norcholan group may redirect activity toward steroid-dependent cancers or metabolic disorders .
  • Triasulfuron: This herbicide shares a sulfonylurea motif but targets plant-specific enzymes. The norcholan moiety could reduce cross-reactivity with mammalian systems .

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on a specific benzenesulfonamide derivative: 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- . The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H22N2O2S
Molecular Weight342.46 g/mol
InChIInChI=1S/C19H22N2O2S/c1-13...
InChIKeyOTMVMNYEJUBPLF-UHFFFAOYSA-N

Anticancer Properties

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, analogs of benzenesulfonamide have been shown to inhibit the activity of tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma (GBM) progression. A study found that certain derivatives led to a 78% inhibition of cell growth in U87 GBM cells compared to less than 10% inhibition in non-cancerous cells . This selective cytotoxicity highlights the potential for developing targeted therapies based on this compound.

The mechanism by which these compounds exert their effects often involves interaction with specific receptors or enzymes. For example, docking studies suggest that benzenesulfonamide derivatives can act as inhibitors of calcium channels, which play a critical role in cardiac function and blood pressure regulation . The interaction with calcium channels may lead to decreased perfusion pressure and coronary resistance in isolated heart models .

Study on Cardiovascular Effects

In an experimental model using isolated rat hearts, the derivative 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in perfusion pressure and coronary resistance compared to control conditions. This suggests that modifications to the benzenesulfonamide structure can influence cardiovascular responses .

Structure-Activity Relationships (SAR)

Research has established structure-activity relationships (SAR) for various benzenesulfonamide derivatives. For instance, modifications to the sulfonamide moiety can enhance anticancer activity while maintaining selectivity towards cancer cells . The development of quantitative structure–activity relationship (QSAR) models has further supported these findings by correlating chemical structure with biological activity .

Summary of Findings

The biological activity of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- shows promise in both anticancer and cardiovascular applications. The following table summarizes key findings from various studies:

Study FocusKey Findings
Anticancer Activity78% inhibition in GBM cells (U87)
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
MechanismPotential calcium channel inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.